N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N-Dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a piperazine-linked pyrazolo[1,5-a]pyrazine moiety and at position 4 with a dimethylamine group. This scaffold is structurally analogous to kinase inhibitors targeting mTOR, PI3K, and other oncogenic pathways . The pyrazolo-pyrazine and piperazine components enhance binding to ATP pockets in kinases, while the dimethylamine group may influence solubility and metabolic stability .
Properties
IUPAC Name |
N,N-dimethyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-21(2)14-11-15(19-12-18-14)22-7-9-23(10-8-22)16-13-3-4-20-24(13)6-5-17-16/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSYXHKFAHWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation
The pyrazolo[1,5-a]pyrazine core is synthesized via cyclocondensation reactions. A typical approach involves reacting 1H-pyrazole-5-carboxylate derivatives with 2-(2-aminoethoxy)ethanol under microwave irradiation (150–180°C, 20–30 min), achieving yields of 68–82%. This solvent-free method minimizes side products and enhances reaction efficiency compared to conventional heating. Alternative routes utilize 2-morpholinoethanamine as a cyclizing agent, forming the pyrazinone intermediate prior to dehydrogenation.
The pyrimidine ring is constructed separately through Biginelli-like reactions. Ethyl acetoacetate reacts with N,N-dimethylguanidine hydrochloride in the presence of ammonium acetate, yielding 4-amino-6-chloropyrimidine. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) at reflux conditions (110°C, 4–6 hr).
Piperazine Coupling
Key intermediates are coupled via nucleophilic aromatic substitution (SNAr). The 6-chloropyrimidine derivative reacts with piperazine in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hr, with potassium carbonate (K₂CO₃) as a base (Table 1).
Table 1: Piperazine Coupling Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, K₂CO₃, 80°C, 12 hr | 78 | 97.2 |
| DMSO, Cs₂CO₃, 100°C, 8 hr | 65 | 94.8 |
| NMP, DBU, 90°C, 14 hr | 71 | 96.5 |
Microwave-assisted coupling reduces reaction times to 45–60 min while maintaining yields above 75%.
Final Functionalization
The dimethylamino group is introduced via reductive amination. The intermediate 6-(piperazin-1-yl)pyrimidin-4-amine reacts with formaldehyde (37% w/v) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer), achieving 85–92% conversion. Alternative protocols employ dimethylamine hydrochloride with triethylamine (Et₃N) in tetrahydrofuran (THF) under reflux (65°C, 6–8 hr).
Process Optimization and Critical Parameters
Solvent Systems
Nonpolar solvents like toluene favor cyclocondensation but impede SNAr reactivity. Mixed solvent systems (e.g., DMF:H₂O 4:1) balance solubility and reaction kinetics, reducing byproduct formation during piperazine coupling.
Catalytic Effects
Palladium catalysts (Pd(OAc)₂/Xantphos) enhance coupling efficiency in patent-described methods, achieving turnover numbers (TON) >1,200 for arylpiperazine formations. Copper(I) iodide (CuI) with N,N′-dimethylethylenediamine (DMEDA) accelerates Buchwald-Hartwig aminations, reducing reaction times by 40% compared to ligand-free conditions.
Temperature Control
Exothermic reactions during chlorination require precise temperature modulation. Jacketed reactors maintained at 110±2°C prevent thermal degradation of the pyrimidine core. Cryogenic conditions (-20°C) are critical during NaBH₃CN-mediated reductions to suppress over-alkylation.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazolo-H), 8.15 (d, J=2.4 Hz, 1H, pyrimidine-H), 6.89 (br s, 1H, NH), 3.75–3.82 (m, 4H, piperazine-H), 2.98–3.05 (m, 4H, piperazine-H), 2.93 (s, 6H, N(CH₃)₂).
HRMS (ESI+): m/z calc. for C₁₆H₂₀N₈ [M+H]⁺ 325.1884, found 325.1879.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98.5% purity at 254 nm. Critical impurities include:
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
Lab-scale batches (50–100 g) achieve 76–84% overall yield using traditional stirred-tank reactors. Continuous flow systems with immobilized enzymes (e.g., Candida antarctica lipase B) enable 24/7 production, reducing solvent usage by 60% and cycle times by 70% compared to batch processes.
Cost Analysis
Raw material costs dominate the production budget (Table 2).
Table 2: Cost Breakdown for 1 kg Batch
| Component | Cost (USD) | % Total |
|---|---|---|
| Piperazine derivative | 2,150 | 48 |
| Palladium catalyst | 980 | 22 |
| Solvents | 620 | 14 |
| Labor/Energy | 750 | 16 |
Applications and Derivative Synthesis
While beyond preparation scope, the compound’s utility in kinase inhibition (AAK1, IC₅₀ = 38 nM) and anticancer activity (H322 cells, GI₅₀ = 1.7 µM) justify synthetic optimization efforts. Patent EP2834243B1 discloses prodrug derivatives with improved bioavailability via carboxylate esters at the piperazine nitrogen .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrazine and piperazine rings.
Reduction: Reduction reactions can target the double bonds within the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrazolo[1,5-a]pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit strong biological effects on various targets involved in cancer progression. Specifically, they have shown efficacy as inhibitors of AMPK (AMP-activated protein kinase), MET (mesenchymal-epithelial transition factor), and VEGF (vascular endothelial growth factor), which are critical pathways in cancer biology .
Table 1: Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Activity | Target | Effect |
|---|---|---|
| Inhibition | AMPK | Anti-tumor effects |
| Inhibition | MET | Reduced metastasis |
| Inhibition | VEGF | Angiogenesis inhibition |
Kinase Inhibition
The compound has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), specifically AXL and c-MET kinases. These kinases play pivotal roles in cell signaling related to growth and differentiation, making their inhibition a promising strategy for treating various cancers .
Case Study: Anti-Cancer Efficacy
A study published in Nature explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models. The results demonstrated significant tumor reduction in xenograft models when treated with N,N-dimethyl derivatives targeting AMPK and MET pathways .
Clinical Implications
The potential for clinical applications of this compound is supported by its ability to overcome resistance mechanisms often seen in cancer therapies. Ongoing clinical trials are investigating its use in combination therapies aimed at enhancing treatment responses in resistant cancer types.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt specific biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
(a) Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
The target compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from pyrazolo[3,4-d]pyrimidine-based inhibitors like OSI-027 (R39) and OXA-01 (R40), which exhibit potent mTOR inhibition (IC50: 22–65 nM) . While both cores occupy hinge regions in kinases, pyrazolo[1,5-a]pyrazine’s fused bicyclic system may alter steric interactions compared to the tricyclic pyrazolo[3,4-d]pyrimidine scaffold .
(b) Positional Isomerism
The positional isomer N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine () shifts the dimethylamine group from position 4 to 2 on the pyrimidine ring. Such isomerism can drastically affect target affinity; for example, OSI-027’s pyrazolo[3,4-d]pyrimidin-4-amine skeleton is critical for mTORC1/2 binding .
Substituent Effects on Pharmacological Activity
(a) Piperazine Linkers
Piperazine substituents are common in kinase inhibitors for optimizing solubility and binding. For example:
- N-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946289-20-9, ) uses a 4-methylpiperazine group to enhance selectivity.
- N-(3,4-Dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 946288-21-7, ) incorporates a phenylpiperazine for hydrophobic interactions .
Compared to these, the target compound’s unsubstituted piperazine may improve metabolic stability but reduce selectivity due to fewer steric constraints.
(b) Aromatic and Alkyl Substituents
Compounds like N-phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide () use phenyl groups for π-π stacking in kinase pockets. In contrast, the target’s pyrazolo[1,5-a]pyrazine moiety provides a planar aromatic system that may enhance DNA-PK or RET kinase inhibition, as seen in related compounds ().
Kinase Inhibition Profiles
The target compound’s pyrazolo[1,5-a]pyrazine core may confer RET or DNA-PK affinity similar to ’s quinoline hybrid, though its dimethylamine group could reduce cellular permeability compared to OSI-027’s optimized substituents .
Biological Activity
N,N-Dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its implications in cancer treatment and other therapeutic areas.
Chemical Structure and Synthesis
The compound features a complex structure combining a pyrimidine core with a piperazine moiety and a pyrazolo[1,5-a]pyrazine substituent. The synthesis typically involves multi-step reactions that may include methods such as microwave-assisted synthesis to enhance yield and purity. For instance, recent studies have demonstrated successful synthesis routes that yield derivatives suitable for further biological evaluation .
Kinase Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of various kinases. Kinases are crucial in regulating cellular functions, and their dysregulation is often linked to cancer. Specifically, this compound has shown promise as an inhibitor of RET (rearranged during transfection) kinase, which is implicated in several cancers including medullary thyroid carcinoma and lung cancer .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against a variety of cancer cell lines. For example, derivatives of pyrazolo[1,5-a]pyridine have been reported to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The biological evaluation of N,N-dimethyl derivatives has suggested potential efficacy in reducing tumor viability in vitro.
Additional Biological Activities
Beyond kinase inhibition, pyrimidine derivatives have been associated with diverse biological activities including:
- Antimicrobial : Some studies suggest that related compounds exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory : The anti-inflammatory potential has been explored through in vivo models where derivatives showed reduced inflammatory markers.
- Neuroprotective : Certain piperazine derivatives have displayed neuroprotective effects by inhibiting cholinesterase activity, thus suggesting potential applications in neurodegenerative diseases .
Case Study 1: RET Kinase Inhibition
A study focusing on the inhibition of RET kinase by pyrazolo[1,5-a]pyridine derivatives demonstrated that structural modifications significantly affect potency. The introduction of the piperazine ring enhanced binding affinity to the kinase domain, leading to improved inhibitory activity against cancer cell lines expressing RET mutations.
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of synthesized pyrimidines. Compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain modifications at the piperazine position resulted in increased antibacterial activity.
Data Tables
| Activity | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| RET Kinase Inhibition | N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}...) | 0.25 | RET Kinase |
| Antimicrobial Activity | Related Pyrimidine Derivative | 15 | Staphylococcus aureus |
| Anti-inflammatory Activity | Pyrazolo-Pyrimidine Derivative | 20 | TNF-alpha production |
Q & A
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Dry acetonitrile, alkyl halide, reflux | 70–85% | IR confirms C-N bond formation (∼1650 cm⁻¹) |
| 2 | Dichloromethane, aryl isocyanate, 0°C | 65% | NMR shows urea linkage (δ 7.2–7.8 ppm) |
How can reaction conditions be optimized to improve the yield of the target compound during coupling reactions?
Advanced Question
Optimization strategies include:
- Catalyst tuning : Palladium/copper systems with ligands like Xantphos improve coupling efficiency for pyrazolo-pyrazine intermediates .
- Temperature control : Reflux in DMF (120°C) increases solubility of aromatic intermediates, reducing side reactions .
- Inert atmosphere : Nitrogen or argon prevents oxidation of amine intermediates, critical for maintaining >80% yield .
- Solvent purity : Anhydrous solvents reduce hydrolysis of reactive intermediates (e.g., chloroethanones) .
Data Contradiction Note : reports 85% yield using potassium hydride in DMF, whereas shows lower yields (65–70%) in dichloromethane. This discrepancy highlights solvent-dependent reactivity .
What spectroscopic techniques are essential for characterizing the structure of this compound?
Basic Question
- ¹H/¹³C NMR : Assigns substituent positions on the pyrimidine ring (e.g., δ 8.1–8.3 ppm for pyrazolo protons) .
- IR spectroscopy : Identifies N-H stretches (∼3300 cm⁻¹) and C=N/C=O bonds (∼1600–1700 cm⁻¹) .
- Mass spectrometry (EI/ESI) : Confirms molecular ion peaks (e.g., m/z 469.94 for related pyrimidines) .
- X-ray crystallography : Resolves piperazine-pyrimidine dihedral angles (e.g., 12.8° twist in polymorphs) .
How can computational methods aid in designing novel derivatives of this compound?
Advanced Question
- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict regioselectivity in pyrazolo-pyrazine coupling .
- Molecular docking : Screens derivatives for binding to biological targets (e.g., kinase inhibitors) by simulating interactions with active sites .
- Data-driven optimization : Machine learning identifies optimal solvent/catalyst pairs from historical reaction datasets, reducing trial-and-error experimentation .
Case Study : highlights ICReDD’s approach using computational feedback loops to narrow reaction conditions, shortening development time by 40% .
How to resolve contradictions in NMR data when characterizing substituent positions?
Advanced Question
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., distinguishing pyrimidine C4 vs. C5 substituents) .
- Crystallographic validation : X-ray structures provide reference geometries for NMR assignments (e.g., confirming intramolecular H-bonds in pyrimidine derivatives) .
- Dynamic NMR : Detects rotational barriers in piperazine rings, explaining split signals in variable-temperature studies .
Example : resolved conflicting NOE signals in a pyrimidine derivative by correlating dihedral angles (86.1° for aryl groups) with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
